2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Overview
Description
2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C17H22FN5OS and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15290968 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives have been synthesized through various chemical reactions, including condensation reactions and metal-catalyzed aminations. The characterization involved spectroscopic techniques like LCMS, NMR, and XRD, confirming the molecular structures and providing insights into the chemical properties and stability of these compounds (Sanjeevarayappa et al., 2015), (Shakhmaev et al., 2016).
Biological Evaluation
- Several studies evaluated the antimicrobial, anthelmintic, and anticancer activities of these compounds. Findings suggest moderate to potent antibacterial and anthelmintic activities against specific strains and promising anticancer potential in preliminary assays. Notably, certain derivatives exhibited selective toxicity towards cancer cell lines, underscoring their potential as lead compounds in anticancer drug development (Qi, 2014), (Gomha et al., 2017).
Antipsychotic Activity
- Research into the neuropharmacological profile of related compounds has revealed potential antipsychotic activity. This includes studies on dopamine and serotonin receptor affinities, which are crucial in the pathophysiology of various psychiatric disorders. The findings indicate that certain piperazine and thiadiazole derivatives may offer new therapeutic options for the treatment of conditions such as schizophrenia and bipolar disorder, with some compounds showing a promising balance between efficacy and side effect profile (Perregaard et al., 1992).
Metabolism and Disposition Studies
- Metabolism studies of closely related compounds provide insight into their biotransformation, bioavailability, and potential toxicity. Such studies are essential for understanding the pharmacokinetics and optimizing the drug design process. Research in this area has explored the metabolic pathways and identified principal metabolites, contributing to a better understanding of the drug's behavior in the body (Renzulli et al., 2011).
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5OS/c1-3-15(16(24)19-17-21-20-12(2)25-17)23-10-8-22(9-11-23)14-6-4-13(18)5-7-14/h4-7,15H,3,8-11H2,1-2H3,(H,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPKSXDSJQQOJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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